Clofibric acid-coenzyme A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

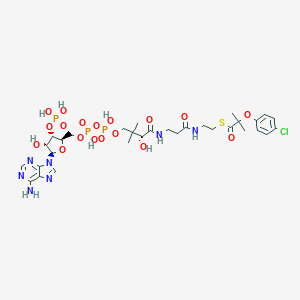

Clofibric acid-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C31H45ClN7O18P3S and its molecular weight is 964.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolism and Biochemical Role

Clofibric acid is primarily known for its ability to lower lipid levels in patients with hyperlipidemia. Its metabolic pathway involves conversion into clofibryl-S-acyl-CoA, which acts as a reactive thioester that can participate in various biochemical reactions.

- Formation of Acyl-CoA Thioesters : Clofibric acid can be converted into acyl-CoA thioesters, which are crucial intermediates in lipid metabolism. These thioesters can acylate glutathione (GSH) and other nucleophiles, indicating their reactivity and potential impact on cellular processes .

- Induction of Peroxisomal Enzymes : Long-term administration of clofibric acid has been shown to induce peroxisomal beta-oxidation enzymes and fatty acid-binding proteins in the liver. This effect enhances the metabolism of fatty acids, contributing to its lipid-lowering properties .

Pharmacological Applications

Clofibric acid-coenzyme A derivatives have been investigated for their pharmacological effects beyond lipid regulation.

- Antidiabetic Potential : Studies suggest that compounds derived from clofibric acid may exhibit antidiabetic properties by modulating glucose metabolism and insulin sensitivity. The pharmacokinetic profile indicates that these compounds could be developed as prodrugs with enhanced bioavailability and therapeutic efficacy .

- Reactive Metabolites : The formation of reactive metabolites from clofibryl-S-acyl-CoA has implications for drug metabolism and toxicity. Understanding these pathways is essential for evaluating the safety and efficacy of drugs that undergo similar metabolic transformations .

Case Studies and Research Findings

Several studies have documented the effects of clofibric acid and its derivatives on metabolic processes:

Análisis De Reacciones Químicas

Formation of Clofibric Acid-Coenzyme A

CA-SCoA is synthesized through enzymatic activation of clofibric acid by acyl-CoA synthetases (ACS). This reaction links clofibric acid to coenzyme A (CoA) via a thioester bond, forming a reactive intermediate critical for fatty acid metabolism . The structure of CA-SCoA includes a p-chlorophenoxyisobutyryl group attached to CoA, enabling participation in lipid metabolic pathways.

Reactivity with Thiols: Formation of CA-SG

CA-SCoA reacts with glutathione (GSH) to form S-(p-chlorophenoxyisobutyryl)glutathione (CA-SG) via transacylation. This reaction is catalyzed by glutathione S-transferases (GSTs), with a 3-fold increase in reaction rate in the presence of rat liver GSTs . The reaction proceeds under physiological conditions (pH 7.5, 37°C), forming 50 µM CA-SG per hour. Mass spectrometry confirmed the structure of CA-SG, highlighting its role in detoxification .

Key Reaction:

CA SCoA+GSH→CA SG+CoA(Rate=50μM h)

Chemical Stability and Hydrolysis

CA-SCoA exhibits pH-dependent stability. It remains stable under mildly acidic and neutral conditions (pH 6.0–8.0) but undergoes hydrolysis at pH >10.5, with a half-life of ~1 day at pH 10.5 . This instability at high pH limits its persistence in basic environments, influencing its bioavailability and reactivity in vivo.

Role in Lipid Metabolism

CA-SCoA is a ligand for peroxisome proliferator-activated receptor α (PPARα), which regulates fatty acid oxidation. Studies in wild-type mice show that clofibric acid treatment reduces body weight gain, enhances insulin sensitivity, and lowers serum triacylglycerols . These effects are attributed to CA-SCoA’s role in activating PPARα, inducing genes like uncoupling protein 3 (UCP3) and stearoyl-CoA desaturase (SCD1) .

Metabolic Pathways:

- β-Oxidation: CA-SCoA undergoes β-oxidation in peroxisomes, contributing to lipid catabolism .

- Fatty Acid Elongation: It interacts with palmitoyl-CoA chain elongation (PCE) and SCD to synthesize oleic acid (18:1) .

- PPARα Activation: Induces UCP3 expression (59-fold increase in liver mRNA) , promoting energy expenditure via uncoupling of oxidative phosphorylation .

Enzymatic Interactions

CA-SCoA modulates enzyme activity in fatty acid metabolism:

- Stearoyl-CoA Desaturase (SCD): Clofibric acid increases SCD1 expression, enhancing oleic acid synthesis .

- Branched-Chain Keto Acid Dehydrogenase Complex (BCKDH): Inhibits BCKDH kinase, activating BCKDH and stimulating branched-chain amino acid catabolism .

Toxicological Implications

The reactivity of CA-SCoA with protein thiols may contribute to clofibric acid’s toxicity. Acylation of cysteine residues in proteins could disrupt cellular functions, though this mechanism remains under investigation .

Table 1: Metabolic Effects of Clofibric Acid in Mice

| Parameter | Wild-Type (Control) | Wild-Type (CA-Treated) | PDK4 KO (Control) | PDK4 KO (CA-Treated) |

|---|---|---|---|---|

| Body Weight Gain (g/14 weeks) | 15.0 ± 0.8 | 4.8 ± 1.7* | 12.8 ± 0.9* | 2.6 ± 0.3* |

| Liver Triacylglycerol (mg/g) | 235 ± 18 | 114 ± 24* | 185 ± 9* | 72 ± 11* |

| UCP3 mRNA (Fold Change) | 1.0 ± 0.1 | 59.0 ± 4.8* | 0.5 ± 0.2 | 82.2 ± 5.2* |

*P < 0.05 vs. control.

Propiedades

Número CAS |

104732-21-0 |

|---|---|

Fórmula molecular |

C31H45ClN7O18P3S |

Peso molecular |

964.2 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-chlorophenoxy)-2-methylpropanethioate |

InChI |

InChI=1S/C31H45ClN7O18P3S/c1-30(2,24(42)27(43)35-10-9-20(40)34-11-12-61-29(44)31(3,4)55-18-7-5-17(32)6-8-18)14-53-60(50,51)57-59(48,49)52-13-19-23(56-58(45,46)47)22(41)28(54-19)39-16-38-21-25(33)36-15-37-26(21)39/h5-8,15-16,19,22-24,28,41-42H,9-14H2,1-4H3,(H,34,40)(H,35,43)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/t19-,22-,23-,24+,28-/m1/s1 |

Clave InChI |

YCMNRTMIKDPOSZ-VXAHOBLNSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O |

Sinónimos |

clofibric acid-CoA clofibric acid-coenzyme A clofibroyl-CoA clofibroyl-coenzyme A coenzyme A, clofibric acid- coenzyme A, clofibroyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.